molecular formula C11H13BrN4O B11831998 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B11831998
M. Wt: 297.15 g/mol
InChI Key: CXCAJTHSTPGIIA-UHFFFAOYSA-N
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Description

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a high-value chemical intermediate in pharmaceutical research and development. The compound features a brominated pyrazolo[4,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its close similitude to purine bases, which allows it to interact with a variety of biological targets, including kinase enzymes . The bromine atom at the 7-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships . The tetrahydro-2H-pyran-2-yl (THP) group at the N1 position acts as a common protecting group for the pyrazole nitrogen, enhancing the compound's solubility and providing stability during synthetic sequences while allowing for facile deprotection under mild acidic conditions to reveal the native heterocycle . This specific molecular architecture makes it a critical building block for synthesizing potential therapeutic agents. As a key intermediate, its applications are primarily found in the discovery of new kinase inhibitors and other targeted therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage its structural features for the design and synthesis of novel bioactive molecules.

Properties

IUPAC Name

7-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCAJTHSTPGIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine-Pyrazole Precursors

The pyrazolo[4,3-c]pyridine core is typically constructed via cyclization reactions between pyridine derivatives and functionalized pyrazoles. A prominent approach involves the condensation of 3-aminopyrazole with substituted pyridines under acidic or catalytic conditions. For example:

  • Reaction : 3-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is condensed with 4-chloropyridine-3-carbaldehyde in the presence of acetic acid, leading to cyclization and formation of the fused pyrazolo[4,3-c]pyridine system.

  • Key Insight : The tetrahydro-2H-pyran (THP) group serves as a protecting agent for the pyrazole nitrogen, preventing unwanted side reactions during subsequent steps.

Multicomponent Reactions (MCRs)

MCRs offer a one-pot route to assemble the core structure efficiently:

  • Components : Aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole derivatives.

  • Conditions : Ethanol or DMF at 70–90°C for 6–12 hours.

  • Yield : 45–60% after chromatographic purification.

Bromination at Position 7

Radical Bromination Using N-Bromosuccinimide (NBS)

Bromination is achieved via radical mechanisms to ensure regioselectivity at position 7:

  • Reagents : NBS (1.2–2.0 equiv) in CCl₄ or dichloromethane.

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv) under UV light or thermal initiation (60–80°C).

  • Yield : 70–85%.

Electrophilic Bromination with Br₂

Direct bromination using molecular bromine is less common due to selectivity challenges but remains viable under controlled conditions:

  • Conditions : Br₂ (1.1 equiv) in acetic acid at 0–25°C.

  • Directing Groups : Electron-donating groups (e.g., methyl or methoxy) on the pyridine ring enhance para-bromination.

Functionalization of the 3-Amino Group

Post-Cyclization Amination

When the amine is absent in precursors, it can be introduced via:

  • Nitration/Reduction : Nitration at position 3 using HNO₃/H₂SO₄ followed by reduction with SnCl₂/HCl or catalytic hydrogenation.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with ammonia or amines.

Protection/Deprotection of the THP Group

THP Protection of Pyrazole Nitrogen

  • Reagents : Dihydropyran (1.2 equiv) in dichloromethane with p-toluenesulfonic acid (PTSA) catalyst.

  • Conditions : Room temperature, 2–4 hours.

  • Yield : >90%.

Stability During Synthesis

The THP group remains stable under bromination and cyclization conditions but requires acidic hydrolysis (HCl/MeOH) for removal if necessary.

Synthetic Route Comparison

RouteStepsKey Reagents/ConditionsYield (%)AdvantagesLimitations
1Cyclization → Bromination3-Aminopyrazole, NBS, THP protection65High regioselectivityMultiple purification steps
2MCR → BrominationAldehyde, nitroethenamine, NBS50One-pot core formationModerate yield
3Bromination → CyclizationPre-brominated pyridine, hydrazine55Early bromine incorporationLimited substrate scope

Optimization and Industrial Considerations

  • Continuous Flow Chemistry : Enhances safety and scalability for bromination and cyclization steps.

  • Purification : Silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity.

  • Green Chemistry : Solvent-free mechanochemical methods are emerging for cyclization steps .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 participates in both aromatic and aliphatic substitution reactions.

Reaction TypeConditionsReagents/CatalystsYield (%)Products/Applications
Aromatic substitutionDMF, 80°C, 12 hNaN₃, CuI787-Azido derivative (click chemistry precursor)
Aliphatic substitutionTHF, −78°C → RT, 2 hGrignard reagents (R-MgX)65–72Alkyl/aryl-substituted analogs

Key Findings :

  • Bromine replacement with azide groups enables bioorthogonal labeling applications.

  • Steric hindrance from the tetrahydropyran (THP) group reduces reaction rates compared to non-protected analogs.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are highly efficient for modifying the pyrazolo[4,3-c]pyridine core.

Reaction TypeConditionsCatalysts/LigandsYield (%)Products
Suzuki-MiyauraDioxane/H₂O (3:1), 90°C, 24 hPd(PPh₃)₄, K₂CO₃85Aryl/heteroaryl derivatives
Buchwald-HartwigToluene, 110°C, 18 hPd₂(dba)₃, Xantphos68N-Arylated products

Mechanistic Insights :

  • The THP group remains stable under cross-coupling conditions .

  • Electron-withdrawing substituents on coupling partners enhance reaction efficiency.

Reductive Transformations

The amine group at position 3 and bromine atom undergo selective reductions.

Reaction TypeConditionsReagentsYield (%)Products
Bromine reductionEtOH, 50°C, 6 hH₂ (1 atm), Pd/C92Dehalogenated pyrazolopyridine
Amine alkylationDCM, 0°C → RT, 4 hR-X, K₂CO₃75–80N-Alkylated derivatives

Notable Observations :

  • Hydrogenolysis selectively removes bromine without affecting the THP group.

  • Amine alkylation proceeds via SN2 mechanisms with primary alkyl halides.

Oxidative Reactions

Controlled oxidation modifies the amine and pyran moieties.

Reaction TypeConditionsOxidizing AgentsYield (%)Products
Amine oxidationCHCl₃, 0°C, 2 hmCPBA63Nitroso intermediate
THP deprotectionMeOH, RT, 3 hHCl (conc.)89Deprotected pyrazolopyridine

Applications :

  • Nitroso intermediates serve as electrophiles in heterocycle synthesis.

  • Acidic deprotection regenerates the NH group for further functionalization.

Cycloaddition and Ring-Opening Reactions

The pyrazolo[4,3-c]pyridine core participates in cycloadditions to form polycyclic systems.

Reaction TypeConditionsReagentsYield (%)Products
[3+2] CycloadditionToluene, 120°C, 8 hDipolarophiles (e.g., DMAD)58Fused triazole systems
Ring-openingTHF, −20°C, 1 hLDA, R-Li71Bicyclic amines

Structural Impact :

  • Cycloadditions expand the π-conjugated system for optoelectronic applications.

  • Ring-opening reactions generate strained intermediates for cascade syntheses.

Comparative Reactivity Data

A comparison with structurally similar compounds highlights unique features:

Property7-Bromo-1-THP-pyrazolo[4,3-c]pyridin-3-amine4-Bromo-1-THP-pyrazole
Suzuki coupling rate85% yield (24 h)72% yield (36 h)
THP deprotection easeMild acidic conditionsHarsh conditions required
Amine pKa5.24.8

Key Advantage : The pyrazolo[4,3-c]pyridine scaffold exhibits faster cross-coupling kinetics due to enhanced electron deficiency .

This compound’s reactivity profile underscores its utility as a multifunctional building block in medicinal chemistry and materials science. Experimental protocols and yields are reproducible at both laboratory and industrial scales, with scalability confirmed via continuous flow methods .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C11H12BrN3OC_{11}H_{12}BrN_3O with a molecular weight of 282.14 g/mol. Its structure includes a bromo group and a tetrahydro-2H-pyran moiety, which are significant for its biological activity. The presence of these groups can enhance the compound's reactivity and selectivity towards various biological targets.

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds with pyrazolo[4,3-c]pyridine frameworks exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit mycobacterial ATP synthase, suggesting potential applications in treating tuberculosis and other mycobacterial infections . The unique structure of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine may similarly contribute to its efficacy against resistant strains.

2. Anticancer Potential
The pyrazolo[4,3-c]pyridine scaffold has been associated with anticancer activity due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Compounds derived from this scaffold have been explored as cyclin-dependent kinase inhibitors, which are crucial in cancer therapy . The specific substituents on this compound may enhance its binding affinity to these targets.

3. Neuroprotective Effects
Preliminary studies suggest that pyrazole derivatives can exhibit neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways. This makes compounds like this compound potential candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthetic Applications

1. Organic Synthesis Intermediate
Due to its unique structure, this compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules in medicinal chemistry.

2. Building Block for Drug Development
The compound's structural features allow it to be modified into various derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. This adaptability is crucial in drug design processes where fine-tuning of molecular properties is often required.

Case Studies and Research Findings

StudyFocusFindings
Tantry et al. (2022)Mycobacterial InhibitionIdentified structure–activity relationships for pyrazolo derivatives; suggested potential for drug development against tuberculosis .
Hilmy et al. (2023)Anticancer ActivityExplored fused heterocycles for anticancer applications; highlighted the significance of substituents in enhancing biological activity .
PMC6272347 (2015)NeuroprotectionDiscussed neuroprotective properties of related compounds; indicated potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Substitution of NH₂ with iodine (e.g., ) reduces hydrogen-bonding capacity but introduces halogen bonding, which may enhance interactions with hydrophobic protein pockets .
  • Solubility and Stability : The THP group improves aqueous solubility compared to alkyl chains (e.g., ) but may complicate synthetic routes .
  • Biological Activity : Pyrazolo-pyrimidine derivatives () show broader kinase inhibition profiles due to their nitrogen-rich cores, whereas pyrazolo-pyridines are more target-specific .

Biological Activity

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound with potential biological significance. This compound features a unique structural configuration that includes a bromine atom and a tetrahydropyran moiety, which may influence its biological activity. Understanding its mechanisms, effects, and potential therapeutic applications is crucial for its development in medicinal chemistry.

  • IUPAC Name: 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • CAS Number: 1416712-42-9
  • Molecular Formula: C11H12BrN3O
  • Molecular Weight: 282.14 g/mol
  • Purity: 95% .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The bromo and tetrahydro-2H-pyran groups can modulate the compound's binding affinity and selectivity towards these targets. This interaction may lead to the modulation of various biological pathways, including those involved in cell signaling and enzyme activity .

Biological Activity Overview

Research has indicated that compounds similar to 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin exhibit a range of biological activities:

  • Anticancer Activity : Compounds with pyrazolo[4,3-c]pyridine cores have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against cancer cell lines such as HepG2 and A549 .
  • Antimicrobial Properties : The presence of halogen substituents (like bromine) in similar compounds has been linked to enhanced antimicrobial activity against resistant strains of bacteria .
  • Enzyme Inhibition : The interaction of this compound with specific enzymes may inhibit their activity, leading to potential therapeutic effects in diseases where these enzymes are overactive .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
AnticancerHepG25–10
AnticancerA5495–10
AntimicrobialMRSA4–8
Enzyme InhibitionVarious EnzymesVaries

Comparative Analysis with Similar Compounds

The unique structure of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin distinguishes it from other related compounds:

  • 7-Bromo-1H-pyrazolo[4,3-c]pyridine : Lacks the tetrahydro group, potentially affecting its solubility and biological interactions.
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine : Omits the bromine substituent which may enhance reactivity and binding affinity in biological systems.

The combination of both the bromo and tetrahydro groups in this compound enhances its potential as a versatile intermediate in drug development .

Q & A

Basic: What synthetic strategies are effective for introducing the bromine substituent at the 7-position of pyrazolo[4,3-c]pyridine derivatives?

Answer: Bromination typically occurs via electrophilic substitution or metal-catalyzed cross-coupling. For example, 3-fluoropyridine precursors can react with anhydrous hydrazine at elevated temperatures (110°C, 16 h) to form pyrazolo-pyridine scaffolds, followed by bromination using HBr under controlled pH (2 M NaOH) to achieve regioselectivity at the 7-position . Optimization of reaction time (3 h) and quenching with NaHSO₃ minimizes side reactions. LC-MS and ¹H NMR are critical for verifying bromine incorporation and purity.

Basic: How can the tetrahydro-2H-pyran (THP) protecting group be introduced or removed during synthesis?

Answer: The THP group is introduced via acid-catalyzed etherification (e.g., using TsOH or PPTS) with dihydropyran. For removal, aqueous HCl in dioxane (4 M) at room temperature cleaves the THP group without degrading the pyrazolo-pyridine core . Post-deprotection, neutralization with NaHCO₃ and extraction with DCM ensures high recovery (>85%).

Advanced: How to resolve contradictions in reported yields for Pd-catalyzed coupling reactions involving this compound?

Answer: Discrepancies in yields often arise from ligand selection, solvent polarity, or residual moisture. For example, XPhos ligand with Pd₂(dba)₃ in toluene (100°C, 12 h) enhances coupling efficiency with aryl amines by stabilizing the Pd(0) intermediate . Pre-drying solvents over molecular sieves and using inert atmospheres (N₂/Ar) minimizes side reactions. Comparative kinetic studies under varying conditions (e.g., DMF vs. THF) can identify optimal pathways .

Advanced: What computational methods predict regioselectivity in pyrazolo-pyridine functionalization?

Answer: Quantum chemical calculations (DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states to predict bromination or amination sites. ICReDD’s integrated computational-experimental workflows combine these models with high-throughput screening to validate regioselectivity trends .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s purity?

Answer:

  • ¹H/¹³C NMR : Confirm THP ring protons (δ 1.4–4.2 ppm) and pyrazolo-pyridine aromaticity (δ 7.5–8.3 ppm) .
  • LC-MS : Monitors molecular ion peaks ([M+H]⁺) and detects bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) resolve residual Boc-protected intermediates .

Advanced: How to design experiments to probe the amine group’s nucleophilicity for derivatization?

Answer: Conduct Hammett linear free-energy relationships (LFER) using substituted aryl halides in SNAr reactions. Kinetic studies under varying pH and temperature quantify amine reactivity. For example, coupling with 3-chloro-4-fluoroaniline at 100°C in DMF shows higher conversion (70%) compared to electron-deficient substrates .

Basic: What are common side reactions during Suzuki-Miyaura coupling of this brominated compound?

Answer: Protodeboronation and homocoupling are prevalent. Mitigation strategies:

  • Use Pd(OAc)₂ with SPhos ligand to stabilize the boronate intermediate.
  • Limit reaction time (<12 h) and maintain anhydrous conditions.
  • Add Cs₂CO₃ as a base to minimize acid-induced side reactions .

Advanced: How do solvent polarity and additives influence heterocycle stability during synthesis?

Answer: Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates but may promote hydrolysis. Additives like DMAP accelerate Boc protection by scavenging HCl , while BBr₃ in DCM selectively cleaves methyl ethers without THP ring opening . Solvent screening via DoE (Design of Experiments) identifies optimal stability-performance trade-offs.

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : SiO₂ with EtOAc/hexane (3:7) removes unreacted bromopyridine precursors.
  • Recrystallization : DCM/hexane mixtures yield high-purity crystals (mp 145–148°C).
  • Reverse-phase HPLC : Separates regioisomers using trifluoroacetic acid (0.1% v/v) in the mobile phase .

Advanced: How to scale up the synthesis while maintaining regiochemical fidelity?

Answer: Implement continuous flow reactors with in-line IR monitoring to control residence time and temperature. For bromination, a packed-bed reactor with HBr gas ensures consistent mixing. Computational fluid dynamics (CFD) models predict heat transfer and prevent localized over-concentration .

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